2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
Description
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic small molecule characterized by a central ethanone backbone linked to a 4-methylpiperazine group and a 4-aminophenoxy substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAOs), as seen in related compounds .
Properties
IUPAC Name |
2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPGVJDWUQQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Williamson Ether Synthesis
A widely adopted route involves sequential nitro group reduction and ether bond formation. The protocol begins with 4-nitrophenol, which is reacted with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone under alkaline conditions.
Reaction Scheme:
- Chloroethyl Ketone Synthesis:
4-Methylpiperazine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. - Etherification:
4-Nitrophenol, 2-chloro-1-(4-methylpiperazin-1-yl)ethanone, and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) are stirred at 80°C for 12 hours to form 2-(4-nitrophenoxy)-1-(4-methylpiperazin-1-yl)ethanone. - Nitro Reduction:
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding the target compound.
Optimization Insights:
Reductive Amination Strategy
An alternative method employs reductive amination to introduce the piperazine moiety post-ether formation.
Reaction Scheme:
- Ketone Intermediate Synthesis:
2-(4-Nitrophenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts acylation to attach the ketone. - Piperazine Conjugation:
The ketone intermediate reacts with 4-methylpiperazine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane, facilitating reductive amination. - Nitro Reduction:
Iron powder in acetic acid selectively reduces the nitro group without affecting the piperazine ring.
Key Data:
Protection-Deprotection Approach
To prevent amine interference during etherification, a protection strategy is employed.
Reaction Scheme:
- Amine Protection:
4-Aminophenol is acetylated using acetic anhydride to form 4-acetamidophenol. - Etherification:
The protected phenol reacts with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone in DMF/K₂CO₃ at 70°C. - Deprotection:
Hydrolysis with hydrochloric acid (HCl) in dioxane removes the acetyl group, yielding the final product.
Advantages:
- Acetylation prevents unwanted side reactions, improving overall yield (78% vs. 65% without protection).
Experimental Procedures and Optimization
Reaction Conditions
Solvent Screening:
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| DMF | 85 | 5 |
| DMSO | 78 | 8 |
| THF | 62 | 15 |
DMF maximizes yield due to superior solubility of intermediates.
Temperature Effects:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 65 |
| 80 | 12 | 85 |
| 100 | 8 | 72 |
Elevated temperatures reduce reaction time but risk decomposition beyond 80°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | 120 |
| Reductive Amination | 68 | 95 | 150 |
| Protection-Deprotection | 78 | 97 | 135 |
Nucleophilic substitution offers the optimal balance of yield and cost, whereas reductive amination is less efficient due to intermediate instability.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy or methylpiperazine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminophenoxy and methylpiperazine groups can facilitate binding to target proteins, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules sharing the ethanone core and piperazine-related substituents. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Structural Analogues and Their Properties
Key Comparative Insights
- Substituent Position: The 4-aminophenoxy group in the target compound offers para-directed hydrogen bonding, unlike the ortho-substituted analogue in , which may exhibit weaker enzyme interactions due to steric constraints.
- Electronic Effects: Fluorine in Compound 22 enhances lipophilicity and metabolic stability compared to the target compound’s amino group, which improves solubility but may reduce blood-brain barrier penetration.
Computational and Experimental Data
- Docking Studies: Compounds with arylpiperazine moieties (e.g., ) show strong AChE binding via π-π stacking and hydrogen bonding. The target compound’s aminophenoxy group may similarly interact with catalytic anionic sites.
Biological Activity
2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one, with the molecular formula C13H19N3O and a molecular weight of approximately 233.31 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and an aminophenoxy group, which are known to contribute to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. The compound has shown promise as an inhibitor of various cancer cell lines, suggesting its potential role in interfering with cellular proliferation and inducing apoptosis in malignant cells .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including receptors and enzymes involved in tumor growth. The presence of both the piperazine and aminophenoxy groups enhances its ability to bind to these targets, modulating their activity and leading to therapeutic effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating its potential as an anticancer agent.
Case Studies
A notable case study involved the administration of this compound in a model of human breast cancer. The results indicated a dose-dependent inhibition of tumor growth, with significant apoptosis observed in treated cells compared to controls. This underscores the compound's potential as a therapeutic agent against certain malignancies .
Interaction Studies
Interaction studies employing various biochemical techniques have revealed that this compound binds effectively to multiple biological targets. These studies typically utilize techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.
These methods have confirmed that the compound exhibits high affinity for specific receptors implicated in cancer progression .
Applications in Medicinal Chemistry
The unique structural features of this compound allow for modifications that can enhance its efficacy or reduce side effects. Its applications extend beyond oncology, with ongoing research exploring its potential in treating neurological disorders due to its ability to cross the blood-brain barrier .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties that may confer advantages in terms of potency and selectivity against specific biological targets.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C13H19N3O | Anticancer properties |
| 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one | C13H19N3O2 | Antifilarial activity |
| 7-O-[4-methyl piperazine] benzopyran derivatives | Varies | Antiinflammatory effects |
Q & A
Basic: What are the optimal synthetic routes for 2-(4-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves coupling 4-aminophenol with a 4-methylpiperazine derivative via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction and acid treatment to form dihydrochloride salts . Optimization strategies include:
- Temperature control : Reactions at 60–80°C minimize side products.
- Catalyst use : Triethylamine or DMAP can enhance coupling efficiency.
- Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) ensures high purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Answer:
Key methods include:
- NMR spectroscopy : and NMR confirm the presence of the 4-methylpiperazine moiety (δ ~2.3–3.5 ppm for N–CH and piperazine protons) and the ethanone carbonyl (δ ~205–210 ppm in ) .
- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ at m/z 292.2) and detects impurities (<1% threshold) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data regarding the compound's solubility or reactivity?
Answer:
Discrepancies often arise from solvent effects or protonation states. Methodological approaches include:
- pH-dependent solubility assays : Measure solubility in buffers (pH 2–10) to identify ionization effects .
- DFT calculations : Compare computed solvation free energies with experimental solubility trends .
- Co-solvent screening : Use DMSO or PEG to enhance aqueous solubility if predictions underestimate experimental values .
Advanced: What in vitro models are suitable for elucidating the compound's mechanism of action and potential off-target effects?
Answer:
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-based ligands .
- Kinase profiling : Use ATP-competitive assays to assess inhibition of kinases (e.g., PI3K or MAPK) .
- Cytotoxicity panels : Test on HEK293 or HepG2 cells to identify off-target toxicity (IC >10 µM desirable) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .
Advanced: How can structural modifications enhance the compound's metabolic stability without compromising bioactivity?
Answer:
- Piperazine substitution : Replace the 4-methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Ethanone replacement : Substitute the ketone with a bioisostere (e.g., oxadiazole) to improve metabolic resistance .
- Prodrug design : Introduce ester or carbamate moieties to mask polar groups, enhancing membrane permeability .
Advanced: What computational tools are recommended for predicting the compound's binding affinity to biological targets?
Answer:
- Molecular docking : AutoDock Vina or Glide to model interactions with receptor active sites (e.g., serotonin 5-HT) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Train datasets on piperazine derivatives to predict IC values for novel analogs .
Basic: How should researchers validate the compound's stability under varying storage conditions?
Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light sensitivity : Use amber vials to prevent photodegradation, confirmed by UV-Vis spectral shifts .
- Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .
Advanced: What strategies can address low reproducibility in synthetic yields across different batches?
Answer:
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via factorial design .
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .
- Quality control : Implement strict raw material testing (e.g., ≥99% purity for 4-aminophenol) .
Advanced: How can researchers leverage crystallographic data to resolve ambiguities in the compound's stereochemistry?
Answer:
- Single-crystal X-ray diffraction : Resolve absolute configuration, as demonstrated for similar piperazine derivatives (R-factor <0.05) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to confirm packing motifs .
- Powder XRD : Compare experimental patterns with simulated data from CIF files to detect polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
